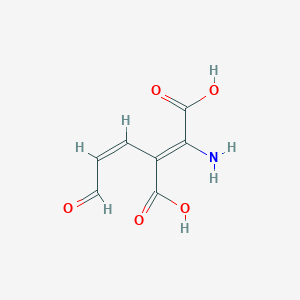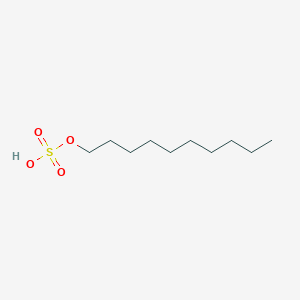
6-Méthyl-5,6-dihydro-2H-pyran-2-one
Vue d'ensemble
Description
5-Hydroxy-2-hexenoic acid lactone is a natural product found in Chaptalia nutans and Vaccinium macrocarpon with data available.
Applications De Recherche Scientifique
Activités biologiques et pharmacologiques
Les 5,6-dihydro-2H-pyran-2-ones, qui comprennent la 6-Méthyl-5,6-dihydro-2H-pyran-2-one, ont montré une large gamme d'activités biologiques et pharmacologiques. Ces activités incluent antitumorale, antifongique, antimicrobienne, anti-inflammatoire, antistress, antibiotique, antituberculeuse, antiparasitaire, et antivirale . Elles sont également connues comme l'inducteur d'un facteur stimulant les colonies dans les cellules stromales de la moelle osseuse .
Intermédiaires chimiques
Les 5,6-dihydro-2H-pyran-2-ones sont largement utilisées comme intermédiaires chimiques dans la synthèse de nombreux composés organiques, y compris les hétérocycles .
Synthèse des spirohétérocycles
Les 5,6-dihydro-2H-pyran-2-ones sont utilisées dans la synthèse des spirohétérocycles avec des hétérosystèmes fusionnés .
Addition conjuguée énantiosélective
Les 5,6-dihydro-2H-pyran-2-ones ont été utilisées dans l'addition conjuguée énantiosélective des réactifs de Grignard, catalysée par un catalyseur chiral d'iodure de cuivre-phosphine .
Applications en matière de saveur et de parfum
Les lactones, y compris la 5-hydroxy-2-hexénoïque acide lactone, sont des composés organiques volatils largement présents dans les aliments. Ces produits chimiques sont appliqués comme arômes et parfums dans les industries alimentaires, cosmétiques et pharmaceutiques .
Solvants verts et précurseurs de carburant
Récemment, le potentiel des lactones en tant que solvants verts et précurseurs de carburant a renforcé leur rôle en tant que composés de plateforme des économies bio-basées futures .
Biosynthèse microbienne
La biosynthèse microbienne de lactones à partir de glucides ou de lipides renouvelables est un domaine de recherche active. Il est urgent d'identifier et de modifier génétiquement des micro-organismes ayant la capacité rare de biosynthétiser des lactones à partir de ces sources .
Mécanisme D'action
Mode of Action
It’s worth noting that in the context of similar compounds, such as 3,4-dihydropyran-2-ones, n-heterocyclic carbene (nhc) catalysis involves [4+2]- and [3+3]-type cycloadditions . This process relies first on the in situ formation of the free NHC with a subsequent nucleophilic attack to the corresponding substrate to yield the Breslow intermediate .
Analyse Biochimique
Cellular Effects
It is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
2-methyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h2,4-5H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNKRGCMLGUEMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871944 | |
| Record name | 6-Methyl-5,6-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108-54-3, 10048-32-5 | |
| Record name | 5,6-Dihydro-6-methyl-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Parasorbic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-2-hexenoic acid lactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyl-5,6-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-5,6-dihydro-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Parasorbic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the skew-boat conformation observed in parasorbic acid derivatives?
A1: Research has shown that certain sugar-derived derivatives of parasorbic acid, specifically those with benzoyloxy substitutions at the 3 and 5 positions, adopt a skew-boat conformation in their solid state. [] This conformation is less common than the chair conformation typically observed in six-membered rings and can influence the molecule's reactivity and interactions with other molecules. Further research could explore the factors influencing this conformational preference and its potential implications.
Q2: What analytical techniques are available to detect and quantify parasorbic acid, particularly as a potential contaminant in sorbic acid?
A2: A study focusing on parasorbic acid analysis highlighted the effectiveness of various chromatographic techniques. [] Thin-layer chromatography (TLC) provides a rapid method for identification and quantitative estimation of parasorbic acid, especially in the presence of sorbic acid. For unambiguous identification and confirmation, gas chromatography coupled with mass spectrometry (GC-MS) proves invaluable. This combined approach ensures accurate detection and quantification of parasorbic acid, even at trace levels as low as 20 parts per million.
Q3: Are there any known synthetic routes to produce 6-Methyl-5,6-dihydro-2H-pyran-2-one?
A3: While the provided abstracts don't delve into specific synthetic routes for 6-Methyl-5,6-dihydro-2H-pyran-2-one itself, one study briefly mentions the synthesis of a related compound, 4-hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one. [] This suggests that similar synthetic strategies could potentially be employed to obtain 6-Methyl-5,6-dihydro-2H-pyran-2-one. Further investigation into synthetic organic chemistry literature would be needed to explore specific reaction pathways.
Q4: How does the structure of 6-Methyl-5,6-dihydro-2H-pyran-2-one relate to its potential biological activity?
A4: Although the provided abstracts don't directly address the biological activity of 6-Methyl-5,6-dihydro-2H-pyran-2-one, a related study investigates the synthesis of various 5,6-dihydro-2H-pyran-2-one derivatives with potential pharmacological applications. [] This suggests that modifications to the core structure of 6-Methyl-5,6-dihydro-2H-pyran-2-one, such as the introduction of aryl groups or other pharmacophores, could lead to compounds with interesting biological properties. This highlights the importance of structure-activity relationship (SAR) studies in medicinal chemistry to explore and optimize the biological activity of this class of compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B94984.png)










